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Introduction
Entrectinib is a potent and orally bioavailable inhibitor of the tropomyosin receptor kinases

(TRK) TRKA, TRKB, and TRKC, as well as the proto-oncogene tyrosine-protein kinase ROS1

and anaplastic lymphoma kinase (ALK).[1][2] In various cancer types, chromosomal

rearrangements can lead to the formation of fusion genes involving NTRK1, NTRK2, NTRK3,

ROS1, or ALK.[3][4][5][6][7] These fusion events result in the expression of chimeric proteins

with constitutively active kinase domains, which act as oncogenic drivers.[8][9] These fusion

proteins aberrantly activate downstream signaling pathways, such as the MAPK/ERK and

PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.[1][2] Entrectinib

functions as an ATP-competitive inhibitor, binding to the kinase domains of these fusion

proteins and blocking their autophosphorylation and subsequent activation of downstream

signaling cascades.[2][10][11] This inhibition ultimately leads to the suppression of tumor

growth and induction of apoptosis in cancer cells harboring these specific genetic alterations.[1]

[8] A key pharmacological feature of entrectinib is its ability to cross the blood-brain barrier,

enabling it to target and treat central nervous system (CNS) metastases.[2][6]
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Entrectinib exerts its therapeutic effect by targeting the ATP-binding sites of the TRK, ROS1,

and ALK tyrosine kinases.[2] This competitive inhibition prevents the phosphorylation of the

kinase itself and downstream effector proteins, thereby blocking the oncogenic signaling that

drives tumor growth.

Core Signaling Pathways Inhibited by Entrectinib
The primary signaling cascades disrupted by entrectinib include the Ras/Raf/MEK/ERK

(MAPK) pathway and the PI3K/AKT/mTOR pathway. Both are critical for cell proliferation,

survival, and differentiation.[1][2] The ALK fusion protein can also activate the JAK/STAT

pathway.[1][10]
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Caption: Entrectinib inhibits NTRK, ROS1, and ALK fusion proteins, blocking downstream

signaling.

Quantitative Data on Entrectinib's Efficacy
The potency of entrectinib has been characterized in both preclinical and clinical settings. The

following tables summarize key quantitative data.

Preclinical Inhibitory Activity
Target Kinase IC50 (nM) Cell Line Reference

TRKA 1.7 Ba/F3 [10]

TRKB 0.1 Ba/F3 [10]

TRKC 0.1 Ba/F3 [10]

ROS1 0.2 Ba/F3 [10]

ALK 1.6 Ba/F3 [10]

IC50 values represent the concentration of entrectinib required to inhibit 50% of the kinase

activity in vitro.

Clinical Efficacy in NTRK Fusion-Positive Solid Tumors
A pooled analysis of the STARTRK-2, STARTRK-1, and ALKA-372-001 trials demonstrated

significant clinical activity.[12][13]
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Parameter Value Note

Number of Patients 54
Adult patients with various

solid tumors

Overall Response Rate (ORR) 57%
Percentage of patients with

tumor size reduction

Complete Response (CR) 7.4%
Disappearance of all signs of

cancer

Median Duration of Response

(DoR)
10.4 months

Length of time the tumor

continues to respond to

treatment

Median Progression-Free

Survival (PFS)
11.2 months

Length of time during and after

treatment that the patient lives

with the disease without it

getting worse

Clinical Efficacy in ROS1-Positive Non-Small Cell Lung
Cancer (NSCLC)
The same pooled analysis also showed robust efficacy in patients with ROS1-positive NSCLC.

[12][14]
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Parameter Value Note

Number of Patients 53

Adult patients with locally

advanced or metastatic

NSCLC

Overall Response Rate (ORR) 77%

Median Duration of Response

(DoR)
24.6 months

Median Progression-Free

Survival (PFS)
19.0 months

Intracranial ORR 55.0%
In patients with CNS

metastases

Experimental Protocols
The following protocols are generalized methodologies for key experiments used to

characterize the activity of entrectinib.

In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the concentration of entrectinib required to inhibit the enzymatic activity

of a purified kinase. It measures the amount of ATP remaining after the kinase reaction.[15][16]

Materials:

Purified recombinant kinase (e.g., TRKA, ROS1, ALK)

Kinase-specific substrate (peptide or protein)

Entrectinib (or other test compound)

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

ATP solution

Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
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White, opaque 96- or 384-well plates

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of entrectinib in kinase assay buffer. The

final DMSO concentration should be kept constant across all wells (typically ≤1%).

Reaction Setup: To each well of the assay plate, add the diluted entrectinib or vehicle control.

Enzyme/Substrate Addition: Add the kinase and substrate mixture to each well.

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final

concentration of ATP should be at or near the Km for the specific kinase.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time

(e.g., 60 minutes).

Reaction Termination and Signal Generation: Stop the reaction and measure the remaining

ATP by adding the luminescence-based detection reagent according to the manufacturer's

instructions. This typically involves a two-step process to first terminate the kinase reaction

and deplete unused ATP, then convert the generated ADP back to ATP to be measured by a

luciferase reaction.

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate

the percentage of inhibition for each entrectinib concentration relative to the vehicle control.

Plot the percent inhibition against the log of the entrectinib concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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